molecular formula C15H14N6O3S B2552346 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058496-25-5

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2552346
CAS RN: 1058496-25-5
M. Wt: 358.38
InChI Key: FWQKINLLFILTAP-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and biological activities. The first paper discusses 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands, which indicates that the compound may also interact with PBR or similar receptors . The second paper describes the synthesis and positive inotropic activity of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, suggesting that the compound may have potential cardiovascular effects .

Synthesis Analysis

The synthesis of related compounds involves the introduction of various substituents to the core structure to modulate biological activity. In the first paper, the authors synthesized a series of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides with different substituents at the 3-position and evaluated their binding to PBR . The second paper details the synthesis of triazoloquinolinyl acetamide derivatives, which could provide insights into the synthetic routes that might be used for the compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a triazolopyrimidinyl moiety linked to an acetamide group, as suggested by its name. This structure is similar to the triazoloquinolinyl acetamide derivatives mentioned in the second paper, which could imply that the compound may adopt a similar three-dimensional conformation that is important for its biological activity .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide information on the reactivity of similar compounds. For instance, the first paper could imply that the acetamide moiety in the compound may be involved in binding interactions with biological targets such as PBR . The second paper suggests that the triazoloquinolinyl core can be modified to enhance biological activity, which may also be applicable to the triazolopyrimidinyl core of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not detailed in the provided papers. However, based on the structural similarities with the compounds discussed, it can be inferred that the compound may possess lipophilic characteristics due to the presence of the benzo[d][1,3]dioxol moiety, which could affect its solubility and membrane permeability . The presence of the acetamide group may also influence the compound's hydrogen bonding potential, impacting its pharmacokinetic properties.

Scientific Research Applications

Synthesis and Insecticidal Assessment

One research application involves the synthesis of various heterocycles, including triazolo[4,3-a]pyrimidine derivatives, for potential insecticidal agents. A study by Fadda et al. (2017) focused on synthesizing new heterocycles incorporating a thiadiazole moiety, which was examined for insecticidal activity against the cotton leafworm, Spodoptera littoralis. Although the specific compound was not directly mentioned, the methodology and structural motifs explored in this study are relevant to understanding its potential applications in developing novel insecticidal agents (Fadda et al., 2017).

Antimicrobial and Antitumor Agents

The synthesis of thiazolopyrimidines and their derivatives, such as triazolo and triazinopyrimidines, is another application area. These compounds have been explored for their potential antimicrobial and antitumor properties. A study by Said et al. (2004) prepared a series of these derivatives and tested some for promising antimicrobial activity, although none showed significant antitumor activity. This research demonstrates the compound's utility in creating molecules with potential antimicrobial applications (Said et al., 2004).

Anti-Inflammatory and Analgesic Agents

Further research has explored the synthesis of novel heterocyclic compounds derived from natural products like visnaginone and khellinone, leading to derivatives such as benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide. These compounds were evaluated for their anti-inflammatory and analgesic activities, highlighting the potential application of the compound in the development of new therapeutic agents with improved safety profiles and biological activities (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis of 1,2,3-triazoles tethering bioactive benzothiazole nucleus via 1,3-dipolar cycloaddition reactions under ultrasound irradiation has been studied for their antimicrobial activity against various bacterial and fungal strains. This research underscores the utility of the compound in synthesizing structures with potential antimicrobial properties, offering a greener synthesis approach and highlighting the antimicrobial potential of such derivatives (Rezki, 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c1-2-21-14-13(19-20-21)15(17-7-16-14)25-6-12(22)18-9-3-4-10-11(5-9)24-8-23-10/h3-5,7H,2,6,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQKINLLFILTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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